physicochemical properties of 1-(Naphthalene-2-carbonyl)-1,4-diazepane HCl
physicochemical properties of 1-(Naphthalene-2-carbonyl)-1,4-diazepane HCl
An In-Depth Technical Guide
Title: A Comprehensive Guide to the Physicochemical Characterization of 1-(Naphthalene-2-carbonyl)-1,4-diazepane HCl for Pharmaceutical Development
Abstract: This guide provides a detailed framework for the comprehensive physicochemical characterization of 1-(Naphthalene-2-carbonyl)-1,4-diazepane HCl, a heterocyclic compound with potential applications in drug discovery and development. As the journey from a candidate molecule to a viable drug product is critically dependent on a thorough understanding of its fundamental physical and chemical properties, this document serves as a technical blueprint for researchers, chemists, and formulation scientists. We will explore the essential studies required to build a robust data package, focusing on solid-state properties, solubility, and stability. The protocols described herein are designed to be self-validating, providing the causal reasoning behind experimental choices to ensure the generation of reliable and interpretable data. This foundational knowledge is paramount for de-risking development, guiding formulation strategies, and ensuring the ultimate safety and efficacy of the potential therapeutic agent.
Introduction to Physicochemical Profiling
In modern drug development, the principle of "fail fast, fail cheap" is a guiding mantra. A significant percentage of drug candidates fail not due to a lack of efficacy, but because of poor physicochemical properties that hinder their formulation into a safe, stable, and bioavailable dosage form. Properties such as solubility, stability, hygroscopicity, and polymorphism directly influence everything from manufacturing processes to in-vivo performance.[1] A comprehensive characterization early in the development process is therefore not merely a regulatory requirement, but a critical strategic investment to mitigate late-stage failures.[2]
1.1 Molecular Profile: 1-(Naphthalene-2-carbonyl)-1,4-diazepane HCl
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IUPAC Name: 1,4-diazepan-1-yl(naphthalen-2-yl)methanone;hydrochloride[3]
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Molecular Formula: C₁₆H₁₉ClN₂O[3]
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Molecular Weight: 290.79 g/mol [3]
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Chemical Structure: (Image of the chemical structure of 1-(Naphthalene-2-carbonyl)-1,4-diazepane HCl would be inserted here in a full whitepaper)
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CAS Number: 1803612-19-2[3]
The structure, featuring a naphthalene moiety and a diazepane ring, suggests potential for diverse biological interactions.[4] However, the presence of aromatic rings often correlates with low aqueous solubility, while the amide linkage and diazepane ring could be susceptible to chemical degradation under certain conditions. The hydrochloride salt form is likely utilized to improve solubility and handling properties, but this introduces the need to assess its stability and potential for disproportionation.
Synthesis and Reference Standard Qualification
A reliable supply of highly pure and well-characterized Active Pharmaceutical Ingredient (API) is the prerequisite for any physicochemical study. Variations in purity or the presence of different solid forms can lead to inconsistent and erroneous results.
A plausible synthetic route involves the acylation of a protected 1,4-diazepane with 2-naphthoyl chloride, followed by deprotection and salt formation.[5][6]
Protocol 2.1: Synthesis and Purification
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Acylation: React 1-Boc-1,4-diazepane with 2-naphthoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane (DCM) at 0°C to room temperature.
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Monitoring: Track reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up & Purification: Upon completion, perform an aqueous work-up to remove the base and unreacted starting materials. Purify the crude product (1-Boc-4-(naphthalene-2-carbonyl)-1,4-diazepane) via column chromatography on silica gel.
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Deprotection: Remove the Boc protecting group by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane.[6]
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Salt Formation & Isolation: If not already the HCl salt, dissolve the free base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of HCl solution (e.g., in diethyl ether or isopropanol). The resulting 1-(Naphthalene-2-carbonyl)-1,4-diazepane HCl precipitate can be isolated by filtration, washed with a non-polar solvent, and dried under vacuum.
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Purity Confirmation: The final product's purity must be confirmed (>99.5%) by HPLC, and its identity verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Solid-State Characterization: The Form Matters
For a solid dosage form, the crystalline structure of the API is of paramount importance. Different crystal forms, or polymorphs, of the same compound can exhibit vastly different physical properties.[7] Identifying and selecting the most stable polymorph is crucial to prevent batch-to-batch inconsistency and ensure consistent performance of the drug product.
3.1 Polymorphism Screening
The goal of a polymorph screen is to intentionally induce the formation of as many crystalline forms as possible to understand the solid-state landscape of the molecule.[8] This allows for the selection of the optimal form for development based on its physical and chemical stability.[2]
Protocol 3.1.1: Comprehensive Polymorph Screen
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Material Requirement: A minimum of 5 grams of the qualified API is typically required for a comprehensive screen.
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Methodology:
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Solvent-Based Crystallization: Attempt crystallization from a wide range of solvents (≥20) with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, heptane). Employ different crystallization techniques:
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Slow evaporation at ambient and elevated temperatures.
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Cooling crystallization from saturated solutions.
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Vapor diffusion (solvent/anti-solvent).
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Slurry Experiments: Stir the API in various solvents at both ambient and elevated temperatures for an extended period (e.g., 7 days). This method helps to convert metastable forms to the most thermodynamically stable form under those conditions.
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Grinding/Stress: Subject the API to mechanical stress (e.g., ball milling) and variable humidity/temperature conditions to induce phase transformations.
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Amorphous Generation: Prepare an amorphous form by rapid solvent removal (rotary evaporation) or melt-quenching (if thermally stable) to serve as a high-energy starting point for crystallization attempts.
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Analysis of Solids: Each solid sample generated must be analyzed by a suite of techniques:
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X-Ray Powder Diffraction (XRPD): The primary tool for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.[1]
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Differential Scanning Calorimetry (DSC): To determine melting points, phase transitions, and relative thermodynamic stability (Enthalpy of Fusion Rule).
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Thermogravimetric Analysis (TGA): To identify the presence of solvates or hydrates by measuring weight loss upon heating.
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Polarized Light Microscopy (PLM): To observe crystal habit and identify potential mixtures of forms.
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Caption: Workflow for a comprehensive polymorph screen.
3.2 Hygroscopicity Assessment
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[] Excessive moisture uptake can lead to physical changes (e.g., deliquescence, crystal form change) and chemical degradation (e.g., hydrolysis), impacting processability, stability, and product performance.[10][11]
Protocol 3.2.1: Gravimetric Sorption Analysis (GSA)
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Instrumentation: A Dynamic Vapor Sorption (DVS) or similar automated gravimetric sorption analyzer is used.[12]
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Methodology:
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Sample Preparation: Place a small amount of the API (5-10 mg) onto the microbalance of the GSA instrument.
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Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% Relative Humidity, RH) at 25°C until a stable weight is achieved. This establishes the dry baseline.
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Sorption Isotherm: Increase the RH in a stepwise manner (e.g., 0% to 90% RH in 10% increments), allowing the sample to equilibrate at each step. The instrument continuously measures the mass change.
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Desorption Isotherm: Decrease the RH in the same stepwise manner back to 0% to assess the reversibility of moisture uptake.
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Post-Analysis: Analyze the solid post-experiment by XRPD to check for any humidity-induced phase changes.
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Data Presentation: Hygroscopicity Classification The results are classified according to standards such as the European Pharmacopeia.[12]
| Classification | % Weight Increase (at 25°C, 80% RH) | Potential Implications |
| Non-hygroscopic | < 0.2% | Standard handling and packaging are likely sufficient. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | May require controlled humidity during manufacturing. |
| Moderately hygroscopic | ≥ 2% and < 15% | Requires careful control of humidity; protective packaging is necessary. |
| Very hygroscopic | ≥ 15% | Strict humidity control is essential; specialized handling and packaging are required. |
Solution-State Properties and Stability
4.1 Thermodynamic Solubility
Aqueous solubility is a primary driver of oral absorption. Low solubility can lead to poor and variable bioavailability. It is essential to measure solubility in media that are relevant to the physiological conditions of the gastrointestinal tract.
Protocol 4.1.1: Shake-Flask Solubility in Biorelevant Media
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Methodology:
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Add an excess amount of the API to vials containing various media (e.g., pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, and simulated intestinal fluids like FaSSIF and FeSSIF).
-
Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, filter the samples (e.g., using a 0.45 µm PTFE filter) to remove undissolved solids.
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Quantify the concentration of the dissolved API in the filtrate using a validated, stability-indicating HPLC-UV method.[13]
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Data Presentation: Solubility Profile
| Medium | pH | Solubility (µg/mL) |
| SGF (Simulated Gastric Fluid) | 1.2 | Hypothetical Value |
| Acetate Buffer | 4.5 | Hypothetical Value |
| Phosphate Buffer (PBS) | 6.8 | Hypothetical Value |
| FaSSIF (Fasted State) | 6.5 | Hypothetical Value |
| FeSSIF (Fed State) | 5.0 | Hypothetical Value |
4.2 pH-Dependent Chemical Stability
The stability of a drug substance in solution is critical for developing liquid formulations and understanding potential degradation in the body.
Caption: Experimental workflow for pH-rate profile determination.
Protocol 4.2.1: Solution Stability Across a pH Range
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Methodology:
-
Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12).
-
Prepare solutions of the API in each buffer at a known concentration.
-
Store the solutions at a controlled temperature (e.g., 25°C and an accelerated temperature like 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each solution.
-
Immediately analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent API and detect the formation of any degradation products.[14]
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Plot the logarithm of the remaining API concentration versus time to determine the degradation kinetics at each pH.
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Conclusion and Development Recommendations
This technical guide outlines the foundational physicochemical characterization necessary for 1-(Naphthalene-2-carbonyl)-1,4-diazepane HCl. The data generated from these studies will form a comprehensive profile that dictates the path forward. For instance, if the compound is found to have a single, stable crystalline form with low hygroscopicity and acceptable stability, development can proceed with confidence. Conversely, if challenging properties like multiple polymorphs with varying stability or poor aqueous solubility are discovered, these data will provide the critical insights needed to guide advanced formulation strategies, such as salt selection, co-crystal formation, or the development of amorphous solid dispersions. A proactive and thorough understanding of these core properties is the bedrock upon which successful pharmaceutical development is built.
References
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